molecular formula C14H11NO2 B12092029 alpha-Hydroxy-4-phenoxybenzeneacetonitrile

alpha-Hydroxy-4-phenoxybenzeneacetonitrile

Cat. No.: B12092029
M. Wt: 225.24 g/mol
InChI Key: VDFMGGBUOZRVAV-UHFFFAOYSA-N
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Description

alpha-Hydroxy-4-phenoxybenzeneacetonitrile: is an organic compound with the molecular formula C14H11NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its phenoxy and nitrile functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alpha-Hydroxy-4-phenoxybenzeneacetonitrile typically involves the esterification of racemic 2-cyano-3-phenoxybenzyl alcohol with acetic anhydride or acetyl chloride, followed by selective hydrolysis in the presence of lipase . This process yields the desired compound with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification and hydrolysis processes. The use of specific catalysts and controlled reaction conditions ensures the efficient production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: alpha-Hydroxy-4-phenoxybenzeneacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of alpha-Hydroxy-4-phenoxybenzeneacetonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The phenoxy group plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

  • alpha-Hydroxy-3-phenoxybenzeneacetonitrile
  • alpha-Cyano-3-phenoxybenzyl alcohol
  • 3-Phenoxybenzaldehyde cyanohydrin

Comparison: alpha-Hydroxy-4-phenoxybenzeneacetonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-hydroxy-2-(4-phenoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFMGGBUOZRVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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